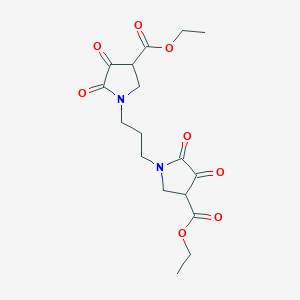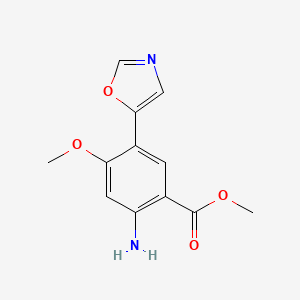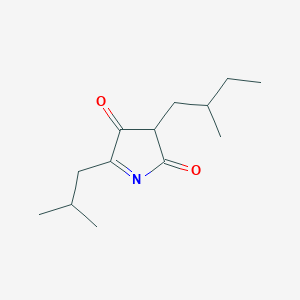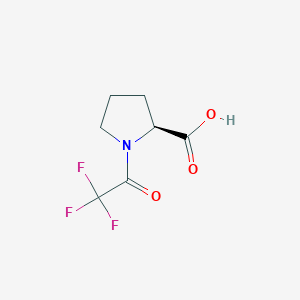
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is a chemical compound with a unique structure that includes a chlorophenyl group, a methylisoxazole ring, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol typically involves the reaction of 2-chlorobenzyl alcohol with other reagents to form the desired product. One common method includes the use of gold catalysts such as HAuCl4 or AuCl3 at elevated temperatures (around 80°C) to facilitate the benzylation of o-xylene . Another approach involves the acetylation of 4-chlorobenzyl alcohol in the presence of catalytic amounts of cerium (IV) triflate in acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and cobalt (II) complex.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for protecting carboxyl groups.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of coatings, solvents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzyl alcohol: Shares the chlorophenyl group and is used in similar synthetic applications.
3-Borono-4-chlorobenzyl alcohol: Contains a boronic acid group and is used in different chemical reactions.
Maropitant: A neurokinin receptor antagonist with a similar structural motif.
Uniqueness
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is unique due to its combination of a chlorophenyl group, a methylisoxazole ring, and a methanol group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
495417-33-9 |
|---|---|
Molekularformel |
C11H10ClNO2 |
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C11H10ClNO2/c1-7-9(6-14)11(13-15-7)8-4-2-3-5-10(8)12/h2-5,14H,6H2,1H3 |
InChI-Schlüssel |
PLNYBWKSBUSSHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


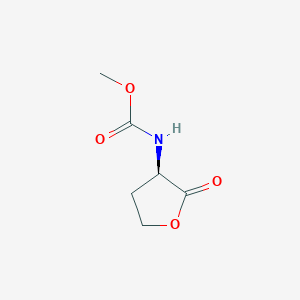
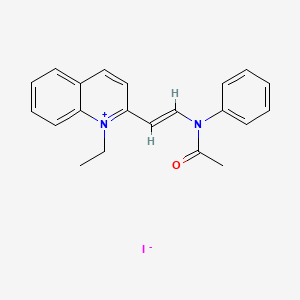


![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
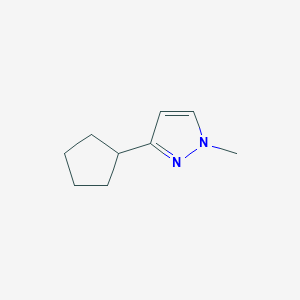

![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)
![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)
